Lidocaine N-oxide

Vue d'ensemble

Description

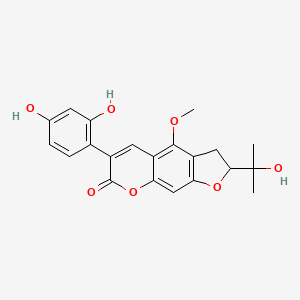

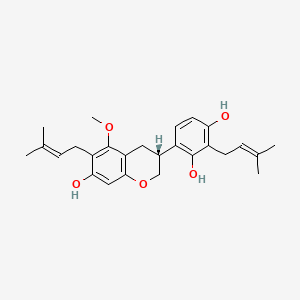

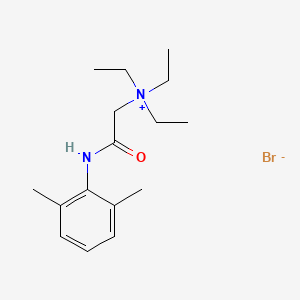

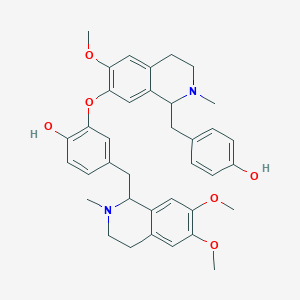

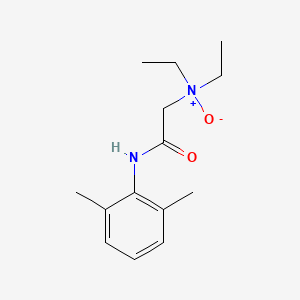

Lidocaine N-oxide is a metabolite of lidocaine, produced by the oxidation of lidocaine by cytochrome P450 in the liver . It is used as an analytical marker for assessing the potential toxicity of environmental contaminants on cardiac tissue and ventricular fibrillation . The molecular formula of Lidocaine N-oxide is C14 H22 N2 O2 and it has a molecular weight of 250.34 .

Synthesis Analysis

Lidocaine N-oxide is synthesized from lidocaine, which is the first amino-amide local anesthetic . The synthesis of Lidocaine involves the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 .Applications De Recherche Scientifique

1. Voltammetric Determination

Rahbar, Ramezani, and Ghanavati (2016) developed a method using copper oxide nanoparticles modified carbon paste electrode for the voltammetric determination of lidocaine. This approach showed a well-defined peak for lidocaine solution between +0.5 and +1.5 V, optimizing instrumental and chemical parameters influencing the voltammetric response. This method was applied for the determination of lidocaine in pharmaceutical preparations, showing its potential in analytical chemistry for lidocaine detection (Rahbar, Ramezani, & Ghanavati, 2016).

2. Development of Graphene Oxide Hydrogel

Li, Zhang, and Wei (2021) conducted a study to develop a lidocaine-loaded Pluronic® F68-reduced graphene oxide hydrogel for sustained release of lidocaine. This hydrogel showed desirable characteristics for topical application and demonstrated the ability to prolong release up to 10 hours, offering potential for effective pain management (Li, Zhang, & Wei, 2021).

3. Inhibitory Effects on Erythrocytes

A study by Lenfant et al. (2000) found that lidocaine inhibits potassium efflux and hemolysis in erythrocytes during oxidative stress in vitro. This study suggests that lidocaine can protect erythrocytes against oxidative stress, a finding that could be significant in clinical practices such as intravenous regional anesthesia or ischemia-reperfusion injury prevention (Lenfant et al., 2000).

4. Anti-Inflammatory Responses in Microglia

Yuan et al. (2014) investigated the prophylactic effects of lidocaine on lipopolysaccharide-activated microglia. Their results showed that lidocaine significantly inhibited the release of inflammatory mediators, potentially mediated by the blockade of p38 MAPK and NF-κB signaling pathways. This implies potential therapeutic applications of lidocaine in neuroinflammation and related conditions (Yuan et al., 2014).

5. Vasoactive Effects on Human Skin

Newton et al. (2007) examined the vasodilator properties of lidocaine on human skin, focusing on the potential influences of nitric oxide release and other pathways. Their findings indicate that nitric oxide release contributes to the vasoactivity of lidocaine in human skin, offering insights into its effects in clinical dermatological applications (Newton et al., 2007).

Safety And Hazards

Orientations Futures

Research on Lidocaine and its derivatives, including Lidocaine N-oxide, continues to be a topic of interest. For instance, there is ongoing research into the use of Lidocaine for treatment-resistant depression . Additionally, there is interest in the development of new analgesic strategies and therapies for acute and chronic pain .

Propriétés

IUPAC Name |

2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVXPJXUHRROBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183274 | |

| Record name | Lignocaine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lidocaine N-oxide | |

CAS RN |

2903-45-9 | |

| Record name | Lignocaine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lignocaine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDOCAINE N2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25797M378Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.